molecular formula C8H4F3N3O2 B15248454 2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid

2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid

Cat. No.: B15248454
M. Wt: 231.13 g/mol
InChI Key: FSURHAIKRITOGY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) and ammonium formate, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the molar ratios of reactants, reaction temperature, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function or the activation of signaling pathways, depending on the target. The compound’s effects are mediated through its interaction with key amino acid residues in the active sites of enzymes or binding pockets of receptors .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine-3-carboxylic acid: Shares a similar trifluoromethyl group but lacks the imidazole ring.

    2-Chloro-5-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of the imidazole-pyridine structure.

    5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester: A methyl ester derivative with similar functional groups .

Uniqueness

The unique combination of the trifluoromethyl group and the imidazo[4,5-b]pyridine scaffold in 2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-3-1-2-4(6(15)16)12-5(3)14-7/h1-2H,(H,15,16)(H,12,13,14)

InChI Key

FSURHAIKRITOGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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